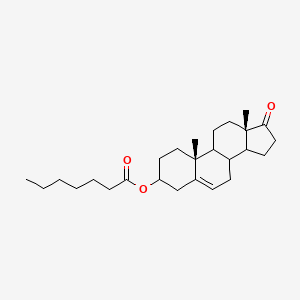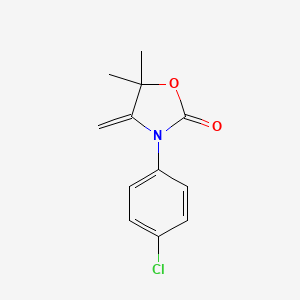![molecular formula C32H28N2 B11516317 3,4-dimethyl-N-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}aniline](/img/structure/B11516317.png)
3,4-dimethyl-N-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(3,4-DIMETHYLPHENYL)-1-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with various phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,4-DIMETHYLPHENYL)-1-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHANIMINE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde in the presence of a suitable base. The reaction is carried out under reflux conditions, often in a solvent like ethanol or methanol, to yield the desired imine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,4-DIMETHYLPHENYL)-1-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, (E)-N-(3,4-DIMETHYLPHENYL)-1-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHANIMINE is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.
Medicine
The compound’s potential medicinal properties are of interest, particularly in the development of new therapeutic agents. Its interactions with biological targets could lead to the discovery of novel drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-(3,4-DIMETHYLPHENYL)-1-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- **(E)-N-(3,4-DIMETHYLPHENYL)-1-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHANIMINE shares similarities with other imine compounds, such as Schiff bases and azomethines.
Other pyrrole derivatives: Compounds with similar pyrrole structures but different substituents.
Uniqueness
The uniqueness of (E)-N-(3,4-DIMETHYLPHENYL)-1-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHANIMINE lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C32H28N2 |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-1-[1-(4-methylphenyl)-2,5-diphenylpyrrol-3-yl]methanimine |
InChI |
InChI=1S/C32H28N2/c1-23-14-18-30(19-15-23)34-31(26-10-6-4-7-11-26)21-28(32(34)27-12-8-5-9-13-27)22-33-29-17-16-24(2)25(3)20-29/h4-22H,1-3H3 |
InChI Key |
OODUHXMMNGXGIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C=NC4=CC(=C(C=C4)C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E,5Z)-5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B11516238.png)

![7-(3-methoxyphenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11516255.png)
![N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]benzenesulfonamide](/img/structure/B11516265.png)
![3-chloro-N-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11516270.png)
![4-chloro-N-[2-(4-chlorophenoxy)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B11516277.png)
![Methyl 2-({[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamoyl}amino)benzoate](/img/structure/B11516284.png)
![Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11516293.png)
![N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11516299.png)

![2-({2-[(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide](/img/structure/B11516303.png)
![N-[(2Z)-5-(4-chlorophenoxy)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B11516306.png)
![1,1',3,3'-Tetra-sec-butyloctahydro-5H,5'H-5,5'-BI[1,3]dioxolo[4,5-C][1,2,5]thiadiazole 2,2,2',2'-tetraoxide](/img/structure/B11516309.png)
